

IUPAC name for Boc protected (S)-3-aminomethylpyrrolidine

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Compound of Interest

Compound Name: (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

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An In-depth Technical Guide on tert-Butyl N-[(3S)-pyrrolidin-3-yl]methyl]carbamate

Executive Summary

The five-membered pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[\[1\]](#)[\[2\]](#) Its non-planarity and stereogenic centers allow for a thorough exploration of pharmacophore space, making it a valuable component in modern drug design.[\[2\]](#) This guide focuses on a key derivative, (S)-3-aminomethylpyrrolidine protected with a tert-butoxycarbonyl (Boc) group. Its IUPAC name is tert-butyl N-[(3S)-pyrrolidin-3-yl]methyl]carbamate.[\[3\]](#) This chiral building block is instrumental in the synthesis of complex bioactive molecules, offering a versatile platform for introducing crucial amine functionalities.[\[4\]](#) It is widely used in the development of pharmaceuticals, particularly for neurological disorders, and in peptide chemistry to enhance the stability and bioavailability of therapeutics.[\[4\]](#)

Compound Identification and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of a synthetic building block are critical for its effective application in research and development.

Table 2.1: Compound Nomenclature and Identifiers

Identifier	Value
IUPAC Name	tert-butyl N-[(3S)-pyrrolidin-3-yl]methyl]carbamate [3]
Synonyms	(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, (S)-3-N-Boc-aminomethylpyrrolidine, (S)- Pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester [3]
CAS Number	199175-10-5 [4]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂ [4] [5]
PubChem CID	2756485 [4]

| MDL Number | MFCD02179397[\[4\]](#) |

Table 2.2: Physicochemical Data

Property	Value
Molecular Weight	200.28 g/mol [4] [5]
Appearance	Yellow oil [4]
Purity	≥ 99% (HPLC) [4]
Melting Point	206-210°C
Boiling Point	280.3 ± 13.0 °C (Predicted)
Density	1.044 ± 0.06 g/cm ³ (Predicted)

| Storage Conditions | 0-8°C[\[4\]](#) |

Core Applications in Drug Discovery

This chiral pyrrolidine derivative is a cornerstone in the synthesis of enantiomerically pure compounds, which is essential for ensuring the efficacy and safety of new drug candidates.[\[4\]](#) Its bifunctional nature, featuring a protected primary amine and a secondary amine within the

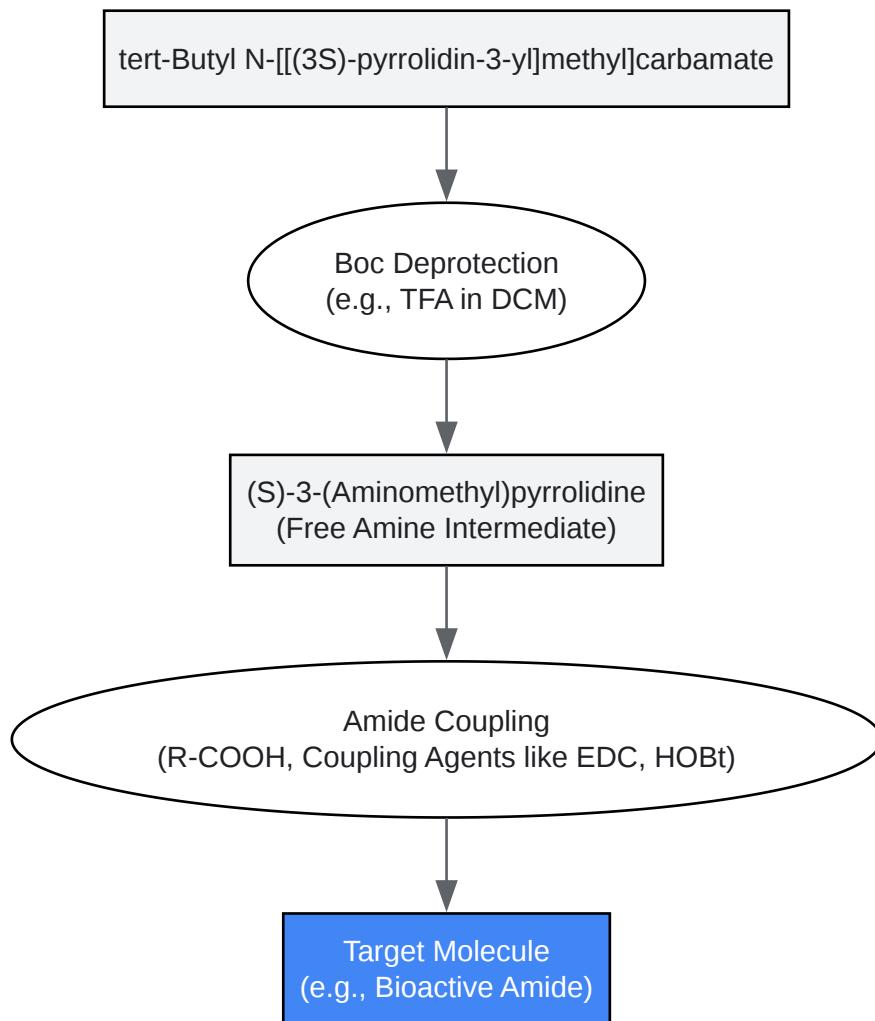
pyrrolidine ring, allows for controlled, sequential reactions to build complex molecular architectures.[\[6\]](#)

Key application areas include:

- Neuroscience Research: The compound is a valuable intermediate for synthesizing agents targeting neurological disorders and for studying neurotransmitter systems.[\[4\]](#)
- Peptide Chemistry: It is incorporated into peptide-based therapeutics to improve their stability and pharmacokinetic profiles.[\[4\]](#)
- Oncology: Derivatives of the (S)-3-aminopyrrolidine scaffold have been identified as promising dual inhibitors of Abl and PI3K kinases, targets relevant to chronic myeloid leukemia (CML).[\[7\]](#)
- General Medicinal Chemistry: The pyrrolidine moiety is a privileged structure found in drugs across various therapeutic areas, including antivirals, antibacterials, and anti-inflammatories. [\[1\]](#)[\[8\]](#)

Chemical Reactivity and Synthetic Protocols

The primary utility of this compound lies in the strategic removal of the Boc protecting group to liberate the primary amine, which can then undergo a variety of coupling reactions.



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Caption: General synthetic workflow utilizing the Boc-protected pyrrolidine building block.

Experimental Protocol: General Procedure for Amide Bond Formation

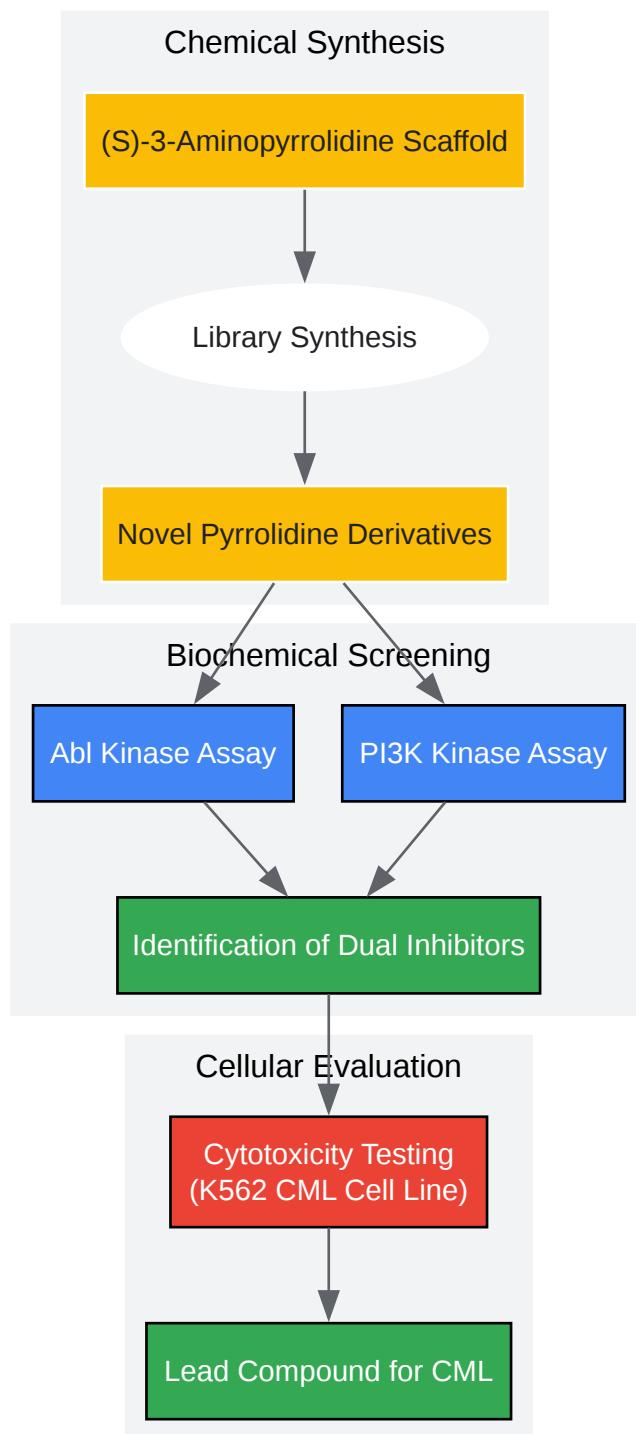
The following is a representative protocol for the coupling of the deprotected pyrrolidine with a carboxylic acid.

- Deprotection: Dissolve tert-butyl N-[(3S)-pyrrolidin-3-yl]methyl]carbamate (1.0 eq) in a suitable solvent such as Dichloromethane (DCM). Add an excess of Trifluoroacetic acid (TFA) (e.g., 2-4 eq) and stir at room temperature for 1-2 hours until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

- Work-up: Concentrate the reaction mixture in vacuo. The resulting residue, the trifluoroacetate salt of (S)-3-(aminomethyl)pyrrolidine, can often be used directly in the next step after neutralizing the acid.
- Coupling: Dissolve the carboxylic acid (1.0 eq) in DCM or Dimethylformamide (DMF). Add coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and Hydroxybenzotriazole (HOBr) (1.1 eq). Stir for 15 minutes.
- Addition: Add a solution of the deprotected amine intermediate from step 2 and a base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the activated carboxylic acid mixture.
- Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
- Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up followed by purification using column chromatography on silica gel to yield the desired amide product.

Application in Targeted Drug Discovery: A Case Study

The (S)-3-aminopyrrolidine scaffold has been successfully employed to develop dual inhibitors targeting multiple signaling pathways, a strategy of increasing importance in cancer therapy.



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Caption: Logical workflow for the discovery of dual Abl/PI3K inhibitors from the pyrrolidine scaffold.

A study exploring novel treatments for Chronic Myeloid Leukemia (CML) identified a series of compounds built upon the (S)-3-aminopyrrolidine scaffold as dual inhibitors of Abl and PI3K kinases.^[7] While the individual kinase inhibition was moderate, the compounds demonstrated promising cytotoxicity against the K562 leukemia cell line.^[7] This suggests that the promising anti-leukemia effect may arise from the collective inhibition of both pathways, highlighting the utility of this scaffold in developing multi-targeted agents.^[7] Molecular docking studies further confirmed that these derivatives could bind to both Abl and PI3K.^[7]

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